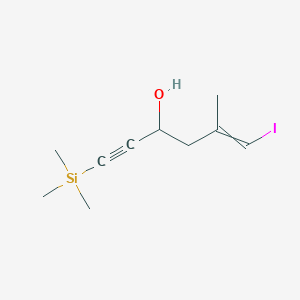

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

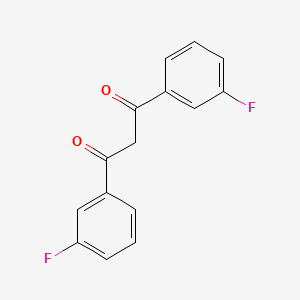

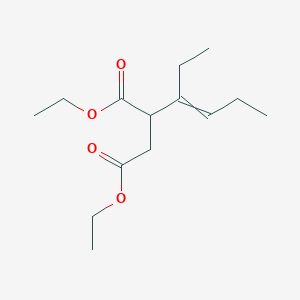

6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol ist eine chemische Verbindung, die für ihre einzigartige Struktur und Reaktivität bekannt ist. Diese Verbindung weist ein Iodattom, eine Methylgruppe und eine Trimethylsilylgruppe auf, die an ein Hex-5-en-1-in-3-ol-Rückgrat gebunden sind. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und verschiedenen chemischen Reaktionen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Alkines: Der erste Schritt umfasst die Bildung der Alkin-Einheit. Dies kann durch Reaktion eines geeigneten Alkin-Vorläufers mit einer geeigneten Base, wie Natriumhydrid, in einem inerten Lösungsmittel wie Tetrahydrofuran (THF) erreicht werden.

Iodierung: Das Alkin wird dann einer Iodierung mit Iod und einem geeigneten Oxidationsmittel, wie N-Iodosuccinimid (NIS), unterzogen, um das Iodattom einzuführen.

Trimethylsilylierung: Der letzte Schritt beinhaltet die Einführung der Trimethylsilylgruppe. Dies kann durch Reaktion des iodierten Alkines mit Trimethylsilylchlorid in Gegenwart einer Base, wie Imidazol, erreicht werden, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, um Alkohole oder Alkane zu erhalten.

Substitution: Das Iodattom in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in wässrigen oder organischen Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether oder Natriumborhydrid (NaBH4) in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base, wie Triethylamin, in einem inerten Lösungsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkohole oder Alkane.

Substitution: Entsprechende substituierte Produkte, wie Amine oder Thiole.

Wissenschaftliche Forschungsanwendungen

6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol findet Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Naturstoffe.

Biologie: Die Verbindung wird bei der Entwicklung biologisch aktiver Moleküle und Pharmazeutika verwendet.

Medizin: Sie spielt eine Rolle bei der Synthese potenzieller Medikamentenkandidaten und Therapeutika.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol beinhaltet seine Reaktivität mit verschiedenen Reagenzien und Substraten. Das Iodattom und die Trimethylsilylgruppe beeinflussen die Reaktivität der Verbindung, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Die molekularen Ziele und Pfade, die beteiligt sind, hängen von den spezifischen Reaktionen und Anwendungen ab, in denen die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol involves its reactivity with various reagents and substrates. The iodine atom and trimethylsilyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-on: Ähnliche Struktur, aber mit einer Ketongruppe anstelle einer Hydroxylgruppe.

6-(Trimethylsilyl)hex-5-in-1-ol: Fehlt die Iod- und Methylgruppe.

Einzigartigkeit

6-Iod-5-methyl-1-(trimethylsilyl)hex-5-en-1-in-3-ol ist durch das Vorhandensein des Iodattoms, der Methylgruppe und der Trimethylsilylgruppe einzigartig, die eine unterschiedliche Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen verleihen.

Eigenschaften

CAS-Nummer |

918313-69-6 |

|---|---|

Molekularformel |

C10H17IOSi |

Molekulargewicht |

308.23 g/mol |

IUPAC-Name |

6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-ol |

InChI |

InChI=1S/C10H17IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8,10,12H,7H2,1-4H3 |

InChI-Schlüssel |

PFXVYDHBYKBYMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CI)CC(C#C[Si](C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)

-](/img/structure/B12616264.png)

![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)

![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)

![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)

![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)

![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)